![molecular formula C25H22N6O3 B2692227 N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide CAS No. 1251692-73-5](/img/structure/B2692227.png)
N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which incorporate 1,2,4-oxadiazol cycles, have gained attention due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This research synthesized 32 analogs bearing a 1,2,4-oxadiazole cycle, demonstrating a convenient synthesis scheme starting from commercially available chloropyridine carboxylic acids with amidoximes. The structures of these compounds were proven by 1H NMR spectroscopy, and their pharmacological activities were predicted and studied, showcasing the applicability of this synthetic approach for producing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Molecular Docking and Antimicrobial Activity
Another study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. This research initiated with the synthesis of novel pyridine and fused pyridine derivatives, leading to compounds subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies on the target protein and showed antimicrobial and antioxidant activity, highlighting their potential for further biological applications (Flefel et al., 2018).
Insecticidal Assessment
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have also been explored. New compounds were synthesized and evaluated as insecticidal agents, indicating the potential of these heterocyclic compounds in pest control applications (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Research on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety revealed a variety of novel compounds with potential antimicrobial properties. This study utilized key intermediates for the synthesis of new heterocycles, which were tested and evaluated for their antimicrobial capabilities (Bondock et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that the presence of certain subunits can enhance the antimicrobial activity of the fused triazoles ring systems .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-7-4-10-18(13-15)22-27-24(34-29-22)19-11-6-12-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)8-5-9-17(21)3/h4-13H,14H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKROFNKMZLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.